molecular formula C19H27N3O4S2 B2979285 4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034382-87-9

4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No. B2979285
CAS RN: 2034382-87-9
M. Wt: 425.56
InChI Key: NJHVFQQIAXOACG-UHFFFAOYSA-N
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Description

4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C19H27N3O4S2 and its molecular weight is 425.56. The purity is usually 95%.
BenchChem offers high-quality 4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Compounds with pyrazole, thiazepane, and sulfone groups are frequently explored for their synthetic utility and reactivity. For example, studies on pyrazole and benzotriazole-containing thioethers have examined their oxidation by hydrogen peroxide, yielding sulfoxides or sulfones depending on the oxidant amount used. This demonstrates their potential in creating diverse chemical structures with varying oxidation states, which is fundamental in drug development and materials science (Potapov et al., 2011).

Catalytic Applications

The presence of sulfonyl and thiazepane structures in molecules can enhance their role as catalysts in chemical reactions. For instance, compounds incorporating sulfamoyl moieties have been synthesized for use as antimicrobial agents, showcasing the role of these structures in facilitating biologically relevant transformations (Darwish et al., 2014).

Antimicrobial and Antitubercular Agents

Several studies have focused on the synthesis of sulfonyl derivatives with antimicrobial and antitubercular properties. Novel sulfonyl derivatives have shown moderate to significant activities against bacterial and fungal strains, highlighting the potential of such compounds in addressing antibiotic resistance and developing new therapeutic agents (Suresh Kumar et al., 2013).

Anticancer Evaluation

Research has also explored the anticancer potential of pyrazole derivatives, with some compounds demonstrating activity against Ehrlich ascites carcinoma cells. This suggests that modifications to the pyrazole core, such as the introduction of sulfonamide groups, can significantly impact the biological activity of these molecules, offering pathways for the development of novel anticancer agents (El-Gaby et al., 2017).

properties

IUPAC Name

4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-14(2)22-16(4)19(15(3)20-22)28(25,26)21-11-10-18(27(23,24)13-12-21)17-8-6-5-7-9-17/h5-9,14,18H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHVFQQIAXOACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

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